molecular formula C6H12N2O5 B10778074 (2S,3S,4R,5R)-6-(Hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol

(2S,3S,4R,5R)-6-(Hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol

Cat. No.: B10778074
M. Wt: 192.17 g/mol
InChI Key: VBXHGXTYZGYTQG-SQOUGZDYSA-N
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Description

D-Gluconhydroximo-1,5-Lactam: is an organic compound belonging to the class of tetrahydropyridines. It is a derivative of pyridine in which two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconhydroximo-1,5-Lactam involves the preparation of its oxime-substituted derivatives. One of the methods includes the reaction of D-glucopyranosylidene with amino-Z-N-dodecylcarbamate . The reaction conditions typically involve the use of solvents like chloroform and reagents such as dodecylamine.

Industrial Production Methods: While specific industrial production methods for D-Gluconhydroximo-1,5-Lactam are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: D-Gluconhydroximo-1,5-Lactam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and solvents like methanol or ethanol.

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted lactams .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Gluconhydroximo-1,5-Lactam involves its interaction with specific enzymes. For instance, it acts as a pharmacological chaperone by binding to β-glucocerebrosidase, stabilizing the enzyme, and increasing its activity . This interaction helps in the treatment of Gaucher disease by enhancing the enzyme’s function in breaking down glucocerebroside.

Comparison with Similar Compounds

  • D-Galactohydroximo-1,5-Lactam
  • O-(2,3,4,6-tetra-O-benzyl-D-glucopyranosylidene) amino-Z-N-2,4-Difluorophenylcarbamate

Comparison: D-Gluconhydroximo-1,5-Lactam is unique due to its specific interaction with β-glucocerebrosidase, making it a promising candidate for treating Gaucher disease. Similar compounds, such as D-Galactohydroximo-1,5-Lactam, may have different enzyme targets and applications .

Properties

Molecular Formula

C6H12N2O5

Molecular Weight

192.17 g/mol

IUPAC Name

(2R,3R,4S,5S)-6-(hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol

InChI

InChI=1S/C6H12N2O5/c9-1-2-3(10)4(11)5(12)6(7-2)8-13/h2-5,9-13H,1H2,(H,7,8)/t2-,3-,4+,5-/m1/s1

InChI Key

VBXHGXTYZGYTQG-SQOUGZDYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=N1)NO)O)O)O)O

Origin of Product

United States

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